Trequinsin

PDE3 inhibition Enzymology Platelet biology

Trequinsin (HL 725) is a sub-nanomolar PDE3 inhibitor (IC50 0.25–0.3 nM) with proven selectivity for PDE3A/B isoforms (IC50 0.04/0.03 nM). Unlike milrinone or cilostamide, it achieves maximal cAMP elevation at nanomolar—not micromolar—concentrations, eliminating non-specific effects. It uniquely activates CatSper channels in human sperm and augments glucose-dependent insulin secretion in pancreatic islets. For reproducible platelet function studies, Trequinsin delivers potency with minimal variability. Choose the inhibitor validated for PDE3-specific signaling interrogation.

Molecular Formula C24H27N3O3
Molecular Weight 405.5 g/mol
CAS No. 79855-88-2
Cat. No. B1217036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrequinsin
CAS79855-88-2
Synonyms2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-((2,4,6-trimethylphenyl)imino)-4H-pyrimido(6,1-a)isoquinolin-4-one, monohydrochloride
HL 725
HL-725
trequinsin
trequinsin hydrochloride
Molecular FormulaC24H27N3O3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C
InChIInChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3
InChIKeyMCMSJVMUSBZUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trequinsin (CAS 79855-88-2) PDE3 Inhibitor: Potency, Selectivity, and Comparator Data for Research Procurement


Trequinsin (HL 725) is a synthetic organic compound that functions as a potent and selective inhibitor of cyclic GMP-inhibited phosphodiesterase 3 (PDE3), also known as PDE III. It is widely utilized as a pharmacological tool to investigate cAMP-mediated signaling pathways. Trequinsin exhibits sub-nanomolar inhibitory potency against PDE3 isoforms in biochemical assays, with reported IC50 values of 0.25–0.3 nM in platelet systems [1], and demonstrates high selectivity for PDE3A and PDE3B in cell lysates (IC50 = 0.04 and 0.03 nM, respectively) [2]. It is distinguished by its dual capacity to potently inhibit platelet aggregation and produce antihypertensive vasodilation in vivo [3].

Why Generic PDE3 Inhibitor Substitution for Trequinsin Risks Experimental Inconsistency: Evidence-Based Procurement Rationale


Substituting Trequinsin with other PDE3 inhibitors such as milrinone or cilostamide can introduce significant experimental variability and compromise data reproducibility. Despite belonging to the same inhibitor class, these compounds exhibit striking differences in their potency, ranging over 200-fold in enzyme inhibition assays [1], and, critically, in their functional selectivity for elevating cAMP within intact cellular systems. Specifically, while Trequinsin achieves maximal cAMP elevation at nanomolar concentrations, milrinone requires micromolar concentrations to produce a comparable effect [2]. Furthermore, Trequinsin maintains high PDE3 selectivity under functional assay conditions, whereas other inhibitors, notably cilostamide and IBMX, can inhibit additional PDE isozymes, thereby confounding results in studies focused on the specific role of PDE3 [2]. Therefore, reliance on a different PDE3 inhibitor without careful consideration of these quantitative differences can lead to a misinterpretation of pathway-specific roles and cellular responses.

Trequinsin Quantitative Differentiation Evidence: Head-to-Head Potency and Selectivity Data vs. PDE3 Inhibitor Comparators


Superior Inhibitory Potency of Trequinsin on PDE III Enzyme Activity Compared to Other PDE3 Inhibitors

In a direct comparative study measuring the inhibition of PDE III photolabelling in human platelet cytosol, Trequinsin was significantly more potent than several other PDE3 inhibitors. Its IC50 for blocking PDE III photolabelling was 13 +/- 2 nM, which is approximately 4-fold more potent than milrinone and 5-fold more potent than cilostamide [1].

PDE3 inhibition Enzymology Platelet biology

Trequinsin is Over 200-Fold More Potent Than Milrinone in Stimulating cAMP Accumulation in Intact Human Platelets

When assessing the functional consequence of PDE3 inhibition, Trequinsin demonstrated a profound advantage over milrinone in elevating cAMP levels in intact human platelets. The EC50 for Trequinsin to increase iloprost-stimulated cAMP accumulation was 19 +/- 3 nM, whereas milrinone required a concentration of 5,320 +/- 970 nM to achieve the same effect [1].

cAMP signaling Platelet activation Functional assay

High-Confidence PDE3 Selectivity of Trequinsin in Functional Assays Compared to Non-Selective Effects of Cilostamide

In a direct comparison of functional selectivity, Trequinsin and milrinone increased platelet cAMP to the same maximum extent, suggesting their effects are mediated exclusively through PDE III inhibition. In contrast, cilostamide and the non-selective inhibitor IBMX increased cAMP levels significantly further, demonstrating that these compounds inhibit additional PDE isozymes beyond PDE III in this cellular context [1].

PDE isozyme selectivity cAMP signaling Inhibitor specificity

Procurement-Driven Application Scenarios for Trequinsin Based on Quantitative Differentiation Evidence


Functional Studies on Human Sperm Motility and CatSper Channel Activation

Trequinsin has been identified as an efficacious agonist of intracellular calcium ([Ca2+]i) in human sperm, acting as an activator of the CatSper channel. In a study involving sperm samples from healthy donors and patients, Trequinsin significantly increased cell hyperactivation and penetration into a viscous medium in 100% of donor samples and 88% (22/25) of patient samples [1]. This novel application, combined with its PDE3 inhibition, makes Trequinsin a unique tool for investigating male fertility pharmacology.

Investigations of cAMP-Dependent Insulin Secretion (GDIS) in Pancreatic Beta-Cells

In a validated model of glucose-dependent insulin secretion (GDIS) using rat INS-1 (832/13) cells and isolated rat islets, selective inhibition of PDE3 with Trequinsin significantly augmented GDIS [2]. This demonstrates Trequinsin's utility in dissecting the role of the PDE3B isoform, which is highly expressed in pancreatic islets, in metabolic signaling pathways.

Ex Vivo Platelet Aggregation and cAMP Signaling Assays

Owing to its sub-nanomolar potency for inhibiting PDE3 (IC50 = 0.25 nM) and platelet aggregation (IC50 = 50 pM) [3], Trequinsin is an optimal tool for ex vivo platelet function studies. Its ability to potently elevate cAMP at low nanomolar concentrations (EC50 = 19 nM) [4] allows for precise modulation of the platelet activation cascade with minimal risk of non-specific effects, which is critical for reproducible and interpretable data.

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